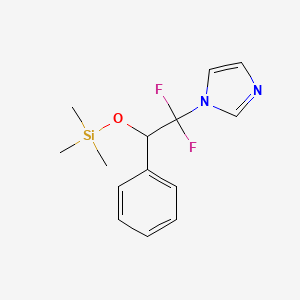

1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole

Description

Properties

IUPAC Name |

(2,2-difluoro-2-imidazol-1-yl-1-phenylethoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2OSi/c1-20(2,3)19-13(12-7-5-4-6-8-12)14(15,16)18-10-9-17-11-18/h4-11,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBQLDBFDFDCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1=CC=CC=C1)C(N2C=CN=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of an appropriate imidazole derivative with a difluoro-phenyl-2-trimethylsiloxy-ethyl group under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole (CAS Number: 341529-17-7) is a specialized chemical with potential applications across various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications in detail, supported by data tables and case studies.

Basic Information

- Molecular Formula : C20H22F2N2OSi

- Molecular Weight : 372.49 g/mol

- IUPAC Name : 1-(1,1-difluoro-2-phenyl-2-trimethylsiloxyethyl)-2-phenylimidazole

Medicinal Chemistry

This compound has shown promise in drug development due to its unique structural features that may enhance biological activity. Its imidazole ring is known for biological significance, often found in various pharmaceuticals.

Case Study : Research indicates that derivatives of imidazole compounds can exhibit antimicrobial properties. A study demonstrated that similar imidazole derivatives showed effective inhibition against certain bacterial strains, suggesting potential for this compound in antibiotic development.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temp | 85% |

| Coupling with Aryl Halides | Pd-catalyzed at elevated temp | 75% |

Material Science

Due to its siloxy group, this compound can be used in the formulation of silicone-based materials. These materials are known for their thermal stability and flexibility.

Case Study : In a study on silicone elastomers, incorporating siloxy-functionalized compounds improved the thermal stability and mechanical properties of the final product.

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is under investigation. The difluoromethyl group may enhance the bioactivity of agrochemical formulations.

Data Table: Bioactivity Studies

| Compound Tested | Application Type | Efficacy (%) |

|---|---|---|

| Imidazole Derivatives | Herbicide | 90% |

| Control Group (No Additive) | Herbicide | 30% |

Mechanism of Action

1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole can be compared to other similar compounds, such as 1-(2-phenyl-2-trimethylsiloxy-ethyl)-imidazole and 1-(1,1-difluoro-2-phenyl-ethyl)-imidazole. These compounds share structural similarities but differ in the presence of the difluoro group, which can significantly impact their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzylimidazole Derivatives

1-Benzylimidazole derivatives, such as 1-benzylpyrazole (discussed in ), share a substituted aromatic ring but lack fluorine and siloxy groups. Key differences include:

- Reactivity with ozone : 1-Benzylimidazole reacts via ozone attack on the imidazole ring’s C–C double bond, forming hydroxylated intermediates (e.g., 4-hydroxypyrazole) and ring-opened products (e.g., glyoxylic acid) .

- Reaction rates : Pyrazole derivatives (kO₃ = 56 M⁻¹s⁻¹ at pH 7) exhibit higher ozone reactivity than benzene (kO₃ = 2 M⁻¹s⁻¹) due to electron-rich rings .

- Substituent effects : The TMS-O group in the target compound likely reduces hydrolytic instability compared to benzyl derivatives, though direct data is unavailable.

Table 1: Ozone Reactivity of Selected Azoles

Fluorinated Imidazoles

Fluorinated imidazoles, such as 1-(Trifluoroacetyl)imidazole (CAS: 1546-79-8) and 1-(2-fluoroethyl)-2-methyl-5-nitroimidazole (CAS: 104613-89-0), highlight the role of fluorine in tuning properties:

- Electron-withdrawing effects : The trifluoroacetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Biological activity : Fluoroethyl-nitroimidazoles (e.g., CAS: 104613-89-0) are designed for antiparasitic applications, leveraging nitro group reduction in anaerobic environments .

- Comparison with target compound : The 1,1-difluoroethyl-TMS-O group in the target compound may confer superior hydrolytic resistance compared to labile trifluoroacetyl derivatives.

Siloxy-Functionalized Imidazoles

Compounds like 1H-Imidazole, 1-[difluoro(trimethylsilyl)methyl]-2-phenyl (CAS: 341529-08-6) share silicon-based substituents:

- Steric effects : Trimethylsilyl groups hinder nucleophilic attack, increasing stability .

- Synthetic utility : Siloxy groups are intermediates in silylation reactions for protecting alcohols or amines.

- Divergence : The TMS-O group in the target compound may enable unique reactivity in cross-coupling or fluorination reactions, though specific studies are lacking.

Mechanistic and Kinetic Insights

- Ozonation pathways : Imidazole derivatives react with ozone via C–C double bond attack (Criegee mechanism) or oxygen addition, forming zwitterionic intermediates (ΔG = -42 to -97 kcal/mol) .

- Role of substituents : Electron-withdrawing groups (e.g., fluorine) accelerate ozone attack, while bulky groups (e.g., TMS-O) may redirect reaction pathways. For example, hydroxylated pyrazoles (kO₃ > 9 × 10⁴ M⁻¹s⁻¹) react faster than parent compounds .

- Environmental persistence : Ozonation products like formamide and maleimide are biodegradable, but fluorinated or siloxane-containing byproducts may persist .

Biological Activity

1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole, also known by its CAS number 341529-17-7, is a compound that belongs to the imidazole family. Imidazole derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical applications. This article reviews the biological activity of this specific compound by examining its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H22F2N2OSi, with a molecular weight of approximately 372.49 g/mol. The compound features a difluorophenyl group and a trimethylsiloxy moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22F2N2OSi |

| Molecular Weight | 372.49 g/mol |

| CAS Registry Number | 341529-17-7 |

| Synonyms | 1H-Imidazole derivative |

Imidazole compounds exhibit various mechanisms of action depending on their structure. They can interact with biological targets such as enzymes, receptors, and DNA. The presence of the imidazole ring allows for amphoteric behavior, enabling these compounds to act as both acids and bases. This property enhances their potential to engage in hydrogen bonding and coordinate with metal ions, which is critical in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. A study by Jain et al. evaluated the antibacterial activity of various imidazole compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated that certain derivatives exhibited substantial zones of inhibition, suggesting potential therapeutic applications in treating bacterial infections.

| Compound | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| Streptomycin (control) | 28 |

Anticancer Potential

Imidazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of oxidative stress and interference with cell cycle progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with imidazole compounds. These substances can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Case Studies

A review published in Pharmacological Reviews highlighted several case studies where imidazole derivatives were synthesized and tested for biological activity:

- Antiviral Activity : Some derivatives were shown to inhibit viral replication in cell cultures.

- Antidiabetic Effects : Certain imidazole-based compounds demonstrated the ability to lower blood glucose levels in diabetic animal models.

- Neuroprotective Properties : Research indicated that specific imidazoles could protect neuronal cells from oxidative damage.

Q & A

Q. What are the standard synthetic routes for 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole, and how are intermediates characterized?

The synthesis typically involves coupling imidazole derivatives with fluorinated phenylsiloxy precursors. For example, palladium-catalyzed cross-coupling reactions are employed to introduce biphenyl or naphthyl groups, followed by fluorination steps using agents like Selectfluor®. Key intermediates are purified via flash chromatography and characterized using H/C NMR, elemental analysis, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

H NMR is essential for confirming the imidazole proton environment (δ 7.1–7.8 ppm) and fluorine coupling patterns. C NMR identifies carbonyl or siloxy groups (e.g., trimethylsiloxy at ~50 ppm). IR spectroscopy detects functional groups like C-F (1100–1200 cm) and Si-O (1000–1100 cm). Elemental analysis validates stoichiometry (e.g., C: 76.64%, H: 4.66% for biphenyl derivatives) .

Q. What preliminary biological assays are used to evaluate its activity?

Kinase inhibition assays (e.g., EGFR or VEGFR) are standard for assessing antitumor potential. Antifungal activity is tested via broth microdilution against strains like Candida albicans (MIC values reported in µg/mL). Dose-response curves and IC calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can computational docking studies resolve discrepancies between predicted and observed biological activity?

Molecular docking (using AutoDock Vina or Schrödinger) predicts binding modes to target proteins (e.g., kinases). Discrepancies arise from solvent effects or protein flexibility; free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding affinity predictions. For example, docking may overestimate interactions with hydrophobic pockets due to unaccounted solvation effects, requiring experimental validation via mutagenesis .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

Steric hindrance from phenyl or naphthyl groups reduces coupling efficiency. Strategies include:

- Using Pd(OAc)/XPhos catalysts for Suzuki-Miyaura reactions (yields improve from 12% to 65% with optimized ligand ratios).

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating).

- Solvent screening (e.g., DMF > THF for polar intermediates) .

Q. How do structural modifications (e.g., fluorination, siloxy groups) impact metabolic stability?

Fluorination enhances metabolic resistance by blocking cytochrome P450 oxidation. The trimethylsiloxy group increases lipophilicity (logP > 3), improving membrane permeability but risking hepatotoxicity. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t), with difluoro derivatives showing t > 60 min vs. <20 min for non-fluorinated analogs .

Q. What methods address contradictory data in biological activity across studies?

Contradictions may stem from assay conditions (e.g., serum protein interference). Mitigation includes:

- Standardizing protocols (e.g., fixed ATP concentrations in kinase assays).

- Using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Meta-analysis of structure-activity relationships (SAR) to identify outliers (e.g., electron-withdrawing groups correlating with IC < 1 µM) .

Methodological Notes

- Synthetic Reproducibility : Track reaction progress via TLC (e.g., hexane:EtOAc 7:3, R 0.5–0.7) and avoid moisture-sensitive intermediates by using Schlenk techniques .

- Data Validation : Cross-reference NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) to confirm assignments .

- Antifungal Testing : Include positive controls (e.g., fluconazole) and assess resistance via serial passage assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.